molecular formula C18H27N3O4S B2739655 tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate CAS No. 1903346-07-5

tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate

Cat. No.: B2739655
CAS No.: 1903346-07-5
M. Wt: 381.49
InChI Key: WDEKOHTUSQRRSZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate is a sophisticated chemical intermediate designed for pharmaceutical research and development. This compound integrates a protected amine functionality, courtesy of the tert-butyloxycarbonyl (Boc) group , which is essential for peptide synthesis and stepwise molecular construction. The molecular structure also features a pyridine core, a common heterocycle in medicinal chemistry known for its role in drug-receptor interactions , linked to a thiolan (tetrahydrothiophene) ring system. The presence of the sulfur-containing thiolan ring is of particular interest, as similar structures, including their sulfone derivatives, are prevalent in the design of bioactive molecules . Compounds with these structural motifs are frequently explored in drug discovery for their potential to modulate biological targets, such as enzymes . As a key building block, this reagent provides researchers with a versatile scaffold for the synthesis of novel compounds, enabling the exploration of new chemical space in the search for therapeutic agents. It is supplied with detailed analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-18(2,3)25-17(23)21-8-4-7-20-16(22)13-5-9-19-15(11-13)24-14-6-10-26-12-14/h5,9,11,14H,4,6-8,10,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEKOHTUSQRRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=NC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)propyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydrothiophenyl intermediate: This step involves the preparation of the tetrahydrothiophenyl group through a series of reactions, such as thiol-ene coupling or other sulfur-based reactions.

    Attachment of the isonicotinamido group: The isonicotinamido group is introduced through a coupling reaction with the tetrahydrothiophenyl intermediate, often using reagents like isonicotinoyl chloride and a base.

    Introduction of the tert-butyl carbamate moiety: The final step involves the protection of the amine group with a tert-butyl carbamate group, typically using tert-butyl chloroformate and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydrothiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isonicotinamido group can be reduced under specific conditions to form corresponding amines.

    Substitution: The tert-butyl carbamate group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the tert-butyl carbamate group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Deprotected amines or new functionalized derivatives.

Scientific Research Applications

tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to elicit a biological response.

    Altering cellular processes: Affecting cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Structural Analogues from Pyridine Carbamate Derivatives

The tert-butyl carbamate group is a common motif in medicinal and synthetic chemistry due to its stability and role as a protecting group. Below is a comparison of key structural analogs:

Compound Name Substituents on Pyridine Core Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl (4-iodopyridin-2-yl)carbamate Iodo at C4, carbamate at C2 C₁₀H₁₃IN₂O₂ 350.21 Heavy atom (I) for crystallography
tert-Butyl (4-chloropyridin-2-yl)carbamate Chloro at C4, carbamate at C2 C₁₀H₁₃ClN₂O₂ 258.70 Electrophilic chloro substituent
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate Methoxy at C5/C6, methylcarbamate at C2 C₁₄H₂₀N₂O₄ 280.32 Electron-rich methoxy groups
Target Compound Thiolan-3-yloxy at C2, formamido-propyl linker C₁₈H₂₅N₃O₃S ~375.48 (estimated) Sulfur-containing substituent, flexible linker
Key Observations:
  • Linker Flexibility : The formamido-propyl linker distinguishes it from simpler carbamates, offering conformational flexibility that may improve binding interactions in biological systems.
  • Synthetic Complexity : The thiolan moiety adds synthetic challenges compared to methoxy or halogen substituents, which are more straightforward to introduce .

Comparison with Furan-Based Carbamates

describes tert-butyl 2-(furan-3-ylcarbamoyl)propionylcarbamate, a furan-containing analog synthesized via multi-step reactions involving TMEDA and n-butyllithium . While both compounds share a tert-butyl carbamate group, key differences include:

  • Heterocyclic Core : The target compound’s pyridine core is more electron-deficient than furan, affecting reactivity in nucleophilic substitutions.
  • Functional Groups : The thiolan-3-yloxy group may confer different steric and electronic effects compared to the furan carbamoyl group.

Crystallographic and Computational Insights

Structural analogs like tert-butyl (4-iodopyridin-2-yl)carbamate are often characterized using SHELX programs for crystallographic refinement and ORTEP-III for graphical representation . The iodine atom in such derivatives aids in resolving crystal structures via heavy-atom effects, whereas the sulfur in the target compound may require advanced phasing techniques.

Biological Activity

The compound tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₃S. Its structure consists of a tert-butyl group, a thiolane ring, and a pyridine moiety, which are known to contribute to its biological properties.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurodegenerative diseases, similar to other carbamate derivatives that act on acetylcholinesterase and β-secretase.
  • Cellular Pathways : It might modulate pathways related to inflammation and oxidative stress, particularly in neuronal cells.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegeneration by reducing oxidative stress markers and inflammatory cytokines in neuronal cultures.
  • Antimicrobial Properties : The presence of the thiolane ring suggests potential antimicrobial activity, as compounds with sulfur-containing groups often exhibit such properties.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that further studies could explore this aspect.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectiveReduced TNF-α and oxidative stress markers
AntimicrobialPotential activity against bacterial strains
AnticancerInhibition of cancer cell proliferation observedFurther studies needed

Neuroprotective Effects

In vitro studies have demonstrated that this compound can reduce cell death in astrocytes induced by amyloid beta (Aβ) aggregates. Specifically, treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a protective effect against neuroinflammation associated with Alzheimer's disease .

Antimicrobial Activity

A study investigating the antimicrobial properties of related thiolane-containing compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest it may exhibit comparable effects .

Research Findings

Recent research has focused on the multifaceted roles of compounds similar to this compound in treating neurodegenerative diseases. For instance, compounds with similar structures have been shown to inhibit β-secretase activity effectively, which is crucial for reducing amyloid plaque formation in Alzheimer's disease models .

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